molecular formula C17H13ClN2O4 B7049941 2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid

2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid

Cat. No.: B7049941
M. Wt: 344.7 g/mol
InChI Key: XYDWCHFJAMSDFX-UHFFFAOYSA-N
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Description

2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid is a complex organic compound that features a quinoline moiety fused with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Carbonyl Group: The quinoline derivative is then oxidized to introduce the carbonyl group at the 2-position, often using reagents like potassium permanganate or chromium trioxide.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the quinoline derivative with 2-chloro-5-aminobenzoic acid. This can be achieved through an amide bond formation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, thus forming alcohol derivatives.

    Substitution: The chloro group on the benzoic acid moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thio derivatives of the benzoic acid moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of significant interest.

Medicine

In medicine, this compound is being investigated for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies for inhibiting the growth of cancer cells and reducing inflammation in various models.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as a precursor for other bioactive molecules. Its synthesis and modification are of interest for developing new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of inflammatory mediators or disruption of cancer cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-aminobenzoic acid: Shares the benzoic acid moiety but lacks the quinoline structure.

    Quinoline-2-carboxylic acid: Contains the quinoline core but differs in the functional groups attached.

    2-chloro-5-[(2-oxo-1,2-dihydroquinolin-6-yl)amino]benzoic acid: A closely related compound with slight structural variations.

Uniqueness

The uniqueness of 2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid lies in its combined quinoline and benzoic acid structures, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-chloro-5-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c18-13-4-3-11(8-12(13)17(23)24)19-16(22)10-1-5-14-9(7-10)2-6-15(21)20-14/h1,3-5,7-8H,2,6H2,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDWCHFJAMSDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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